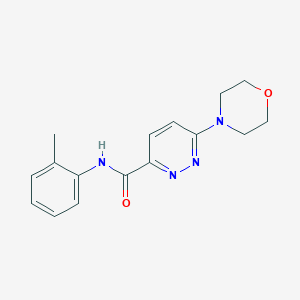
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is a research chemical with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is a solid compound with a complexity of 163 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a bromine atom and an ethanone group .Physical And Chemical Properties Analysis
This compound has a boiling point of 298.6±25.0 ℃ at 760 mmHg and a density of 1.5±0.1 g/cm3 . It has a topological polar surface area of 34.9 .Applications De Recherche Scientifique
Antimicrobial Activity
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone derivatives demonstrate notable antimicrobial properties. For instance, certain derivatives, synthesized from ethyl 2-(1H-pyrazol-1-yl)acetate and other compounds, showed significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Psuedomonas aeruginosa (Asif et al., 2021). Additionally, similar compounds bearing benzimidazole and pyrazoline motifs were found to exhibit antimicrobial activity against various gram-positive and gram-negative bacteria, as well as strains of fungi (Desai et al., 2017).
Pharmaceutical Research
In pharmaceutical research, specific derivatives of this compound, such as EST64454, have been identified as potential clinical candidates for pain management due to their high metabolic stability and notable antinociceptive properties (Díaz et al., 2020).
Synthetic Chemistry
In the realm of synthetic chemistry, compounds like 2-bromo-1-(1H-pyrazol-4-yl)ethanone serve as versatile precursors for synthesizing a variety of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines}, showcasing the structural diversity and utility of these derivatives in generating complex molecular architectures (Salem et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of certain this compound derivatives have been analyzed both experimentally and theoretically. Investigations into the geometry, hyper-conjugative interactions, charge transfer, and molecular electrostatic potential of these compounds contribute to a deeper understanding of their chemical behavior and potential applications in fields like nonlinear optics and as potential anti-neoplastic agents (Mary et al., 2015).
Propriétés
IUPAC Name |
1-(4-bromo-1-ethylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHSNRPCAWRVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
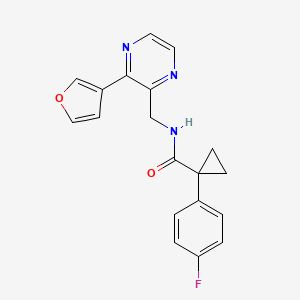
![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)
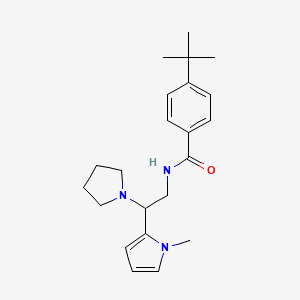
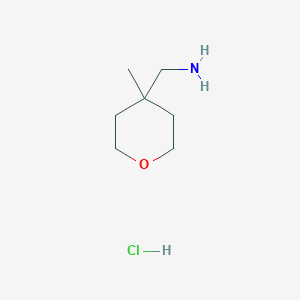

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)
![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)
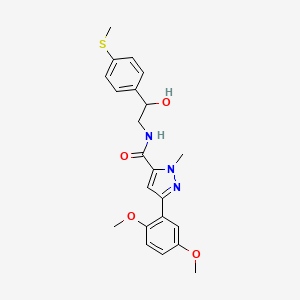
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)
